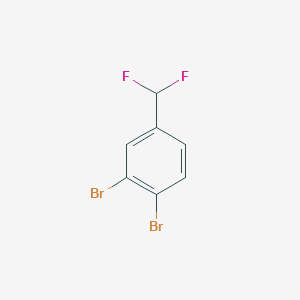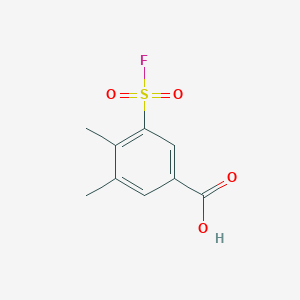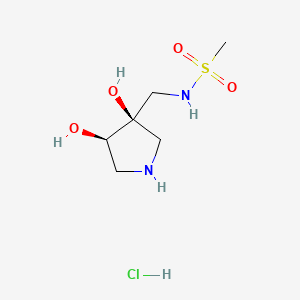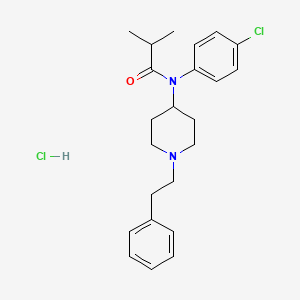
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 g/mol . It is a derivative of phenylpropanamine, where two hydrogen atoms on the alpha carbon are replaced by fluorine atoms. This compound is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of 1,1-Difluoro-1-phenylpropan-2-amine hydrochloride typically involves the reaction of 1-phenylpropan-2-amine with a fluorinating agent. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to enhance yield and purity while minimizing waste and production costs .
Análisis De Reacciones Químicas
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in studies involving enzyme inhibition and receptor binding. Its fluorinated structure can enhance binding affinity and selectivity towards specific biological targets.
Medicine: Research involving this compound includes the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Mecanismo De Acción
The mechanism of action of 1,1-Difluoro-1-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with target molecules, enhancing binding affinity and selectivity. This can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target .
Comparación Con Compuestos Similares
1,1-Difluoro-1-phenylpropan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,1-Difluoro-2-phenylpropan-2-amine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atoms. It may exhibit different chemical and biological properties due to this structural variation.
1,1-Difluoro-1-phenylpropan-2-one: This compound is a ketone derivative and lacks the amine group. It is used in different applications and may have different reactivity and stability.
1,1-Difluoro-1-phenylpropan-2-ol: This compound contains a hydroxyl group instead of an amine group.
These comparisons highlight the uniqueness of this compound and its specific applications in various fields of research.
Propiedades
Fórmula molecular |
C9H12ClF2N |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
1,1-difluoro-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-7(12)9(10,11)8-5-3-2-4-6-8;/h2-7H,12H2,1H3;1H |
Clave InChI |
ATCDEZPGZGZMJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Amino-2-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one](/img/structure/B12312293.png)
![6-[2-Fluoro-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-2,3,4,5-tetrol](/img/structure/B12312298.png)



![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-1H-indole](/img/structure/B12312330.png)





